molecular formula C17H16ClN5O4 B2853445 2-[6-(3-Chloro-2-methylphenyl)-4-methyl-1,3-dioxo-7,8-dihydropurino[7,8-a]imidazol-2-yl]acetic acid CAS No. 878736-59-5

2-[6-(3-Chloro-2-methylphenyl)-4-methyl-1,3-dioxo-7,8-dihydropurino[7,8-a]imidazol-2-yl]acetic acid

Cat. No.: B2853445
CAS No.: 878736-59-5
M. Wt: 389.8
InChI Key: XPVFPSRQUOFSPF-UHFFFAOYSA-N
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Description

2-[6-(3-Chloro-2-methylphenyl)-4-methyl-1,3-dioxo-7,8-dihydropurino[7,8-a]imidazol-2-yl]acetic acid is a potent and selective cell-permeable inhibitor of Monopolar Spindle 1 (MPS1) kinase, also known as TTK. Its primary research value lies in the study of the spindle assembly checkpoint (SAC) and mitotic cell division . By specifically inhibiting MPS1, this compound disrupts the correct attachment of chromosomes to the mitotic spindle, leading to premature anaphase onset and the induction of chromosomal instability and aneuploidy. This mechanism makes it a critical tool for investigating mitotic biology, understanding the consequences of aneuploidy in cell models, and exploring potential cancer therapeutic strategies , as many cancers exhibit SAC dependency. Researchers utilize this inhibitor to probe the complex signaling pathways that govern cell cycle progression and to evaluate the potential of MPS1 as a therapeutic target in oncology research.

Properties

IUPAC Name

2-[6-(3-chloro-2-methylphenyl)-4-methyl-1,3-dioxo-7,8-dihydropurino[7,8-a]imidazol-2-yl]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16ClN5O4/c1-9-10(18)4-3-5-11(9)21-6-7-22-13-14(19-16(21)22)20(2)17(27)23(15(13)26)8-12(24)25/h3-5H,6-8H2,1-2H3,(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XPVFPSRQUOFSPF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1Cl)N2CCN3C2=NC4=C3C(=O)N(C(=O)N4C)CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16ClN5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues

  • Compound 8b/8c (): These isoxazole derivatives share chloro and methyl substituents but differ in their core structure (isoxazole vs. purinoimidazole). The 1-phenethylpiperidin-4-yl group in 8b/8c introduces basicity and bulkiness, contrasting with the planar purinoimidazole system of the target compound. Such structural differences likely lead to divergent binding affinities and metabolic stability .
  • Methyl 2-[4,7,8-trimethyl-1,3-dioxo-6-(phenylmethyl)-5H-purino[8,7-b]imidazol-6-ium-2-yl]acetate (): This analog shares the purinoimidazole core and acetic acid ester group but differs in substituents (trimethyl and phenylmethyl vs. 3-chloro-2-methylphenyl). The cationic charge in ’s compound may reduce membrane permeability compared to the neutral acetic acid form of the target compound .

Physicochemical Properties

A comparative analysis of key properties is summarized below:

Property Target Compound Compound Wy-14,643 ()
Core Structure Purinoimidazole Purinoimidazolium Pyrimidinylthioacetic acid
Key Substituents 3-Chloro-2-methylphenyl Phenylmethyl, trimethyl 4-Chloro-2,3-xylidino
Molecular Weight* ~420–440 g/mol 419.42 g/mol (cationic form) 323.78 g/mol
LogP** ~1.5–2.5 (estimated) 2.1 3.8
H-Bond Donors 2 (acetic acid -OH, NH) 1 (ester) 2 (acetic acid -OH, NH)
H-Bond Acceptors 6 5 5

Molecular weights estimated based on structural formulas.
*
LogP values inferred from substituent contributions ().

The chloro substituent may enhance electrophilic interactions in biological systems, similar to Wy-14,643 .

Research Findings and Implications

  • Solubility vs. Bioavailability : The acetic acid group improves solubility but may necessitate prodrug strategies (e.g., esterification) to enhance cellular uptake, as seen in ’s methyl ester derivative .
  • However, structural motifs (e.g., chloroaromatic groups) warrant further toxicological screening .

Q & A

Basic: How can researchers optimize the synthesis of this compound to improve yield and purity?

Methodological Answer:
Optimization involves refining reaction conditions such as solvent selection, reflux duration, and purification techniques. For example:

  • Solvent Choice : Polar aprotic solvents like DMSO enhance solubility of intermediates during reflux (18 hours at elevated temperatures) .
  • Crystallization : Post-reaction cooling in ice water followed by ethanol-water recrystallization improves purity (65% yield reported) .
  • Catalyst Screening : Testing phase-transfer catalysts or Lewis acids (e.g., ZnCl₂) may reduce side reactions in imidazole ring formation .

Basic: What spectroscopic techniques are critical for characterizing this compound’s structure?

Methodological Answer:
Standard characterization protocols include:

  • NMR Spectroscopy : ¹H/¹³C NMR to confirm substituent positions (e.g., methyl groups at C4 and chlorophenyl at C6) .
  • IR Spectroscopy : Detect carbonyl stretches (1,3-dioxo groups at ~1700 cm⁻¹) and aromatic C-Cl bonds (~750 cm⁻¹) .
  • Elemental Analysis : Validate empirical formula (e.g., C, H, N, Cl content) .

Basic: What strategies address solubility challenges in biological assays?

Methodological Answer:

  • Co-Solvents : Use DMSO (<1% v/v) or cyclodextrin inclusion complexes to enhance aqueous solubility .
  • pH Adjustment : Ionizable acetic acid moiety allows buffered solutions (pH 6–8) for stability .
  • Surfactants : Polysorbate-80 or PEG derivatives improve dispersion in cell culture media .

Advanced: How can computational modeling guide reaction design for structural analogs?

Methodological Answer:

  • Quantum Chemical Calculations : Density Functional Theory (DFT) predicts reaction pathways (e.g., cyclization energetics) and transition states .
  • Molecular Dynamics (MD) : Simulate solvent effects on intermediates to optimize reaction conditions .
  • Retrosynthetic Analysis : Tools like ICSynth (ICReDD) propose alternative routes using fragment-based libraries .

Advanced: How do structural modifications influence bioactivity in purinoimidazole derivatives?

Methodological Answer:

  • Substituent Effects : Replace the 3-chloro-2-methylphenyl group with electron-withdrawing groups (e.g., -CF₃) to enhance receptor binding .
  • Scaffold Hybridization : Fuse imidazole with triazole rings (see ) to improve metabolic stability .
  • Docking Studies : Compare binding poses (e.g., with kinase targets) to identify critical hydrogen bonds or hydrophobic interactions .

Advanced: How to resolve contradictions in biological activity data across studies?

Methodological Answer:

  • Assay Standardization : Control variables like cell line passage number, serum concentration, and incubation time .
  • Meta-Analysis : Use statistical tools (e.g., ANOVA) to aggregate data from independent studies and identify outliers .
  • Mechanistic Profiling : Combine kinase inhibition assays with transcriptomics to contextualize activity variations .

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